molecular formula C9H14Cl2N4 B11867507 (6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride CAS No. 1185312-21-3

(6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride

Cat. No.: B11867507
CAS No.: 1185312-21-3
M. Wt: 249.14 g/mol
InChI Key: CCJSOYWTYJLALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride” (CAS: 1185312-21-3) is a hydrochloride salt of a pyridazine-piperidine hybrid compound. Its molecular formula is C₉H₁₄Cl₂N₄, with a molecular weight of 249.14 g/mol (Fig. 1). The structure consists of a pyridazine ring substituted with a chlorine atom at position 6 and a piperidin-4-yl-amine group at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications. This compound is structurally notable for its dual heterocyclic system (pyridazine and piperidine), which is often exploited in drug discovery for targeting central nervous system (CNS) receptors or enzymes .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1185312-21-3

Molecular Formula

C9H14Cl2N4

Molecular Weight

249.14 g/mol

IUPAC Name

6-chloro-N-piperidin-4-ylpyridazin-3-amine;hydrochloride

InChI

InChI=1S/C9H13ClN4.ClH/c10-8-1-2-9(14-13-8)12-7-3-5-11-6-4-7;/h1-2,7,11H,3-6H2,(H,12,14);1H

InChI Key

CCJSOYWTYJLALY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=NN=C(C=C2)Cl.Cl

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

This method leverages palladium catalysis to couple 6-chloropyridazine with piperidin-4-yl-amine.

Procedure :

  • Substrate Preparation : 6-Chloropyridazine is synthesized via chlorination of pyridazin-3-amine using POCl₃ or PCl₅.

  • Coupling Reaction :

    • 6-Chloropyridazine (1.0 equiv), piperidin-4-yl-amine (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) are combined in anhydrous dioxane.

    • The mixture is heated at 100°C under nitrogen for 12–24 hours.

  • Work-Up : The crude product is purified via column chromatography (EtOAc/hexanes) and treated with HCl in Et₂O to yield the hydrochloride salt.

Key Data :

ParameterValue
Yield65–75%
Reaction Time18 hours
Catalyst SystemPd(OAc)₂/Xantphos

Advantages : High regioselectivity and compatibility with sensitive functional groups.
Limitations : Requires stringent anhydrous conditions and costly catalysts.

Nucleophilic Aromatic Substitution (SNAr)

This classical approach exploits the electron-deficient nature of the pyridazine ring to facilitate amine displacement of the chloro group.

Procedure :

  • Activation : 6-Chloropyridazine (1.0 equiv) and piperidin-4-yl-amine (1.5 equiv) are dissolved in DMF.

  • Reaction : NaH (2.0 equiv) is added at 0°C, and the mixture is stirred at 120°C for 24 hours.

  • Isolation : The product is extracted with DCM, washed with brine, and treated with HCl gas to precipitate the hydrochloride salt.

Key Data :

ParameterValue
Yield50–60%
Reaction Time24 hours
BaseNaH

Advantages : Avoids transition metals, reducing costs.
Limitations : Lower yields due to competing side reactions (e.g., hydrolysis).

Protection-Deprotection Strategy

To enhance reaction efficiency, the piperidin-4-yl-amine is temporarily protected during coupling.

Procedure :

  • Protection : Piperidin-4-yl-amine is treated with pivaloyl chloride in DCM/pyridine to form N-pivaloyl-piperidin-4-yl-amine.

  • Coupling : The protected amine (1.2 equiv) reacts with 6-chloropyridazine under Pd(PPh₃)₄ catalysis in DMF at 100°C for 2.5 hours.

  • Deprotection : The pivaloyl group is removed via hydrolysis with HCl (6M) at 80°C for 4 hours.

  • Salt Formation : The free base is neutralized with HCl to yield the hydrochloride salt.

Key Data :

ParameterValue
Protection Yield85%
Deprotection Yield90%
Overall Yield70–75%

Advantages : Mitigates side reactions and improves amine nucleophilicity.
Limitations : Adds synthetic steps, increasing complexity.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityPurity (%)
Buchwald-Hartwig65–75HighModerate≥95
SNAr50–60LowHigh85–90
Protection-Deprotection70–75ModerateModerate≥90

Insights :

  • The Buchwald-Hartwig method is preferred for high-purity applications despite its cost.

  • The SNAr approach suits large-scale synthesis but requires rigorous optimization to minimize byproducts.

  • Protection-deprotection balances yield and purity, making it versatile for research settings.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • DMF and dioxane are optimal for Pd-catalyzed reactions, enhancing substrate solubility and catalyst stability.

  • Elevated temperatures (100–120°C) are critical for SNAr reactions to overcome pyridazine’s low reactivity.

Catalytic Systems

  • Pd(OAc)₂/Xantphos outperforms Pd(PPh₃)₄ in coupling efficiency due to better ligand stability.

  • Cs₂CO₃ is superior to K₂CO₃ in deprotonating the amine nucleophile.

Byproduct Mitigation

  • Column chromatography (silica gel, EtOAc/hexanes) effectively removes Pd residues and unreacted starting materials.

  • Crystallization from Et₂O/hexanes improves hydrochloride salt purity.

Industrial and Research Applications

The compound’s synthesis is pivotal in developing SMARCA2/4 degraders for oncology. Recent patents highlight its role as a precursor in PROTACs (Proteolysis-Targeting Chimeras), where precise control over amine coupling is critical for bioactivity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridazine Chlorine

The 6-chloro substituent on the pyridazine ring undergoes nucleophilic aromatic substitution (NAS) under catalytic or basic conditions. This reaction is pivotal for introducing diverse functional groups.

Key Findings:

  • Suzuki-Miyaura Coupling : The chloro group participates in palladium-catalyzed cross-coupling with boronic acids. For example, 2-chloro-4-(pyridin-3-yl)pyrimidine (a structural analogue) reacts with 3-pyridyl boronic acid to form biaryl products with >90% conversion .

  • Amination : Reacts with amines (e.g., piperidine derivatives) to form C–N bonds. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) .

Table 1: Reaction Conditions for Chloro Substitution

Reaction TypeReagents/CatalystsSolventYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃DME/H₂O80
AminationPd₂(dba)₃, Xantphos, Cs₂CO₃Toluene75

Piperidine Amine Reactivity

The secondary amine in the piperidine ring (as the hydrochloride salt) engages in hydrogen bonding, acylation, and alkylation reactions.

Key Findings:

  • Hydrogen Bonding : The NH group interacts with acidic residues (e.g., Asp458 in PAK4) in biological targets, forming salt bridges or H-bonds critical for kinase inhibition .

  • Acylation : Reacts with acyl chlorides (e.g., 4-chlorobenzoyl chloride) to form carboxamides. For example, coupling with 4-chlorobenzoyl chloride yields derivatives with improved metabolic stability .

  • Methylation : Methylation of the NH₂ group reduces activity by 50%, highlighting the importance of the free amine for target engagement .

Table 2: Piperidine Amine Modifications

ModificationReagentsBiological ImpactReference
Acylation4-Chlorobenzoyl chlorideEnhanced oral bioavailability
MethylationCH₃I, DIPEA50% loss in PAK4 inhibition

Curtius Rearrangement

The piperidine amine participates in Curtius rearrangements to form isocyanates, which are trapped with alcohols or amines.

Key Findings:

  • Reagents : Diphenylphosphoryl azide (DPPA) and triethylamine in toluene generate acyl azides, which thermally decompose to isocyanates .

  • Applications : Used to synthesize carbamates (e.g., tert-butyl carbamate derivatives) with 60% isolated yield .

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes neutralization with bases (e.g., NaOH) to liberate the free amine, which can then react with electrophiles.

Key Findings:

  • Deprotonation : Treatment with aqueous NaOH releases the free amine, enabling subsequent alkylation or acylation.

  • Stability : The hydrochloride form enhances solubility in polar solvents (e.g., water, methanol).

Heterocyclic Ring Functionalization

The pyridazine ring participates in cycloaddition and electrophilic substitution under controlled conditions.

Key Findings:

  • Diels-Alder Reactions : The electron-deficient pyridazine ring reacts with dienes to form bicyclic adducts, though specific examples for this compound require further validation.

Biological Implications of Reactivity

  • Kinase Inhibition : Modifications at the piperidine amine (e.g., carboxamides) improve selectivity for PKB/Akt over PKA by >150-fold .

  • Metabolic Stability : Acylated derivatives resist oxidative metabolism in vivo, enhancing pharmacokinetic profiles .

Scientific Research Applications

Medicinal Chemistry

(6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride has shown promise in the development of new therapeutic agents. Its structural features make it a candidate for various pharmacological activities, including:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in neurotransmitter metabolism, particularly monoamine oxidase (MAO). Inhibitors of MAO are significant in treating neurodegenerative diseases such as Alzheimer's disease due to their role in increasing neurotransmitter levels .

Recent studies have highlighted the compound's biological activity, particularly its cytotoxic effects and selectivity:

  • Cytotoxicity : The compound was evaluated for cytotoxic effects on L929 fibroblast cells. It demonstrated low cytotoxicity at various concentrations, indicating a favorable therapeutic index. For instance, related derivatives exhibited IC50 values significantly higher than those of known cytotoxic compounds .

Case Study: Monoamine Oxidase Inhibition

A study focusing on pyridazine derivatives found that similar compounds exhibited potent inhibition of MAO-B with an IC50 value of 0.013 µM, suggesting that this compound could be developed for treating neurodegenerative disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key substituents and their activities are summarized below:

SubstituentActivityIC50 (µM)Notes
TrifluoromethylModerate0.039Enhances lipophilicity
Pyridin-3-ylaminoHigh0.013Critical for MAO-B inhibition
PiperidineEssential-Provides structural stability

Potential Therapeutic Applications

The compound's ability to interact with various biological targets positions it as a candidate for several therapeutic applications:

  • Neurodegenerative Disorders : Its role as a MAO inhibitor suggests potential use in treating conditions like Alzheimer's disease.
  • Cancer Therapy : The low cytotoxicity profile indicates that it may be suitable for further development as an anticancer agent.
  • Antibacterial Activity : Similar compounds have shown moderate to strong antibacterial activity against various strains, suggesting potential applications in infectious disease treatment .

Mechanism of Action

The mechanism of action of (6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

  • Pyridazine vs. Pyrimidine Rings: Replacing pyridazine (two adjacent nitrogen atoms) with pyrimidine (two non-adjacent nitrogens) alters electron distribution, affecting binding to biological targets. Pyridazine derivatives often exhibit stronger π-π stacking interactions, while pyrimidines are more common in nucleotide-like drugs .
  • Substituent Effects: The chloro group at position 6 in the target compound enhances electrophilicity, making it reactive in nucleophilic substitution reactions.

Pharmacological Implications

  • Piperidine vs. Piperazine : Piperidine (6-membered, one N) derivatives like the target compound are more lipophilic, favoring blood-brain barrier penetration for CNS applications. Piperazine analogs (e.g., CAS 14959-32-1) exhibit higher solubility and are often used in antipsychotics due to their dual hydrogen-bonding capability .
  • Amine vs. Hydroxyl Groups : The amine group in the target compound provides a protonation site, enhancing solubility and interaction with acidic residues in enzymes. The hydroxyl analog (CAS 7145-60-0) lacks this basicity, reducing its bioavailability .

Biological Activity

(6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₄Cl₂N₄
  • Molecular Weight : 249.14 g/mol
  • CAS Number : 1185312-21-3
  • Chemical Structure : The compound features a pyridazine ring substituted with a piperidine moiety, which is critical for its biological activity .

1. Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
HT-29 (Colon Cancer)15.0
A549 (Lung Cancer)10.0

2. Antimicrobial Activity

The compound also demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined in various studies.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its action may involve:

  • Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation.
  • Disruption of Bacterial Cell Wall Synthesis : Its structural similarity to known antibiotics suggests it may interfere with bacterial cell wall synthesis, thus exerting its antimicrobial effects.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In a xenograft model using MCF-7 cells, treatment with this compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as an effective therapeutic agent .
  • Infection Models : In vivo studies showed that the compound effectively reduced bacterial load in infected mice models, suggesting its potential utility in treating bacterial infections resistant to conventional antibiotics .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing (6-Chloro-pyridazin-3-yl)-piperidin-4-yl-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A Mannich reaction framework is often employed for analogous piperidinyl-amine derivatives, using formaldehyde and amine components under controlled pH (e.g., NaOH in dichloromethane). Optimization involves adjusting stoichiometry, temperature (25–60°C), and reaction time (12–24 hours) to maximize yield. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .

Q. Which analytical techniques are most suitable for characterizing purity and structural integrity?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (≥98% target) .
  • X-ray Crystallography : Employ SHELXL for refinement, particularly for resolving hydrogen bonding patterns in the hydrochloride salt. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₉H₁₂ClN₅·HCl) .

Q. How should researchers address solubility and stability challenges during experimental preparation?

  • Methodological Answer :

  • Solubility : Hydrochloride salts are typically water-soluble but may require sonication in warm (40–50°C) deionized water. For organic solvents, DMSO or ethanol is preferred (test at 10 mM increments) .
  • Stability : Store lyophilized powder at -20°C under inert gas (argon). For aqueous solutions, use pH 4–6 buffers (e.g., acetate) to prevent degradation; monitor via UV-Vis spectroscopy for absorbance shifts over 48 hours .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved when determining the hydrochloride salt form?

  • Methodological Answer : Contradictions in hydrogen-bonding networks or counterion placement require iterative refinement using SHELXL. Apply the following steps:

  • Use high-resolution data (≤1.0 Å) to model anisotropic displacement parameters.
  • Validate protonation states via Bader charge analysis or Fourier difference maps.
  • Cross-validate with solid-state NMR (¹³C/¹⁵N) to confirm piperidinyl nitrogen protonation .

Q. What methodological approaches are used to investigate interactions with biological targets like amine oxidases?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Incubate the compound with recombinant semicarbazide-sensitive amine oxidase (SSAO) at varying concentrations (1–100 µM) in PBS (pH 7.4). Monitor H₂O₂ production via Amplex Red fluorescence (λₑₓ/λₑₘ = 530/590 nm) .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination via nonlinear regression (GraphPad Prism). Include positive controls like cisplatin .

Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen derivatives against SSAO (PDB: 4XNH). Prioritize compounds with ΔG ≤ -8 kcal/mol and hydrogen bonds to catalytic Cu²⁺ residues.
  • QSAR Modeling : Train a model using descriptors like LogP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.7) .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data between in vitro and in vivo models be addressed?

  • Methodological Answer : Discrepancies often arise from bioavailability differences. Perform:

  • Pharmacokinetic Profiling : Measure plasma concentration-time curves (LC-MS/MS) after oral administration in rodents. Adjust dosing regimens if Cₘₐₓ < IC₅₀.
  • Metabolite Screening : Use hepatic microsomes (human/rat) to identify Phase I/II metabolites; test metabolites for activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.